molecular formula C12H17NSi B3044566 1H-Indole, 1-[(trimethylsilyl)methyl]- CAS No. 100208-13-7

1H-Indole, 1-[(trimethylsilyl)methyl]-

Cat. No.: B3044566
CAS No.: 100208-13-7
M. Wt: 203.35 g/mol
InChI Key: ZRPLVIQHCLKGJX-UHFFFAOYSA-N
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Description

1H-Indole, 1-[(trimethylsilyl)methyl]- is a specialized organosilicon derivative of indole with the molecular formula C12H17NSi . This compound features a trimethylsilylmethyl group attached to the nitrogen atom (N-1) of the indole heterocycle, a modification that significantly alters the properties of the core indole structure. The incorporation of the trimethylsilyl group can enhance the compound's lipophilicity and stability, which is a valuable strategy in medicinal chemistry and materials science. This structural characteristic makes it a reagent of interest for various research applications, including use as a synthetic intermediate or a protecting group in multi-step organic synthesis, particularly for constructing more complex indole-based molecules. Researchers value this compound for exploring structure-activity relationships in indole chemistry and for developing novel compounds with potential pharmacological or material properties. The exact mechanism of action is application-dependent, but its primary value lies in its ability to serve as a versatile building block, facilitating the synthesis of targets that are otherwise difficult to access. This product is provided for chemical research and development purposes and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indol-1-ylmethyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NSi/c1-14(2,3)10-13-9-8-11-6-4-5-7-12(11)13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLVIQHCLKGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326566
Record name 1H-Indole, 1-[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100208-13-7
Record name 1H-Indole, 1-[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1-[(trimethylsilyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Indole+Trimethylsilyl chloride1H-Indole, 1-[(trimethylsilyl)methyl]-\text{Indole} + \text{Trimethylsilyl chloride} \rightarrow \text{1H-Indole, 1-[(trimethylsilyl)methyl]-} Indole+Trimethylsilyl chloride→1H-Indole, 1-[(trimethylsilyl)methyl]-

Industrial Production Methods: Industrial production of 1H-Indole, 1-[(trimethylsilyl)methyl]- often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole oxides.

    Reduction: Reduction reactions can convert it into indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Indole oxides.

    Reduction: Indoline derivatives.

    Substitution: Halogenated indoles or other substituted indoles depending on the reagent used.

Scientific Research Applications

1H-Indole, 1-[(trimethylsilyl)methyl] is a chemical compound that can be used as a building block for synthesizing various organic molecules . Several scientific studies have explored its applications in different chemical reactions and biological activities.

Diastereoselective Dearomative Prenylation
1H-Indole, 1-[(trimethylsilyl)methyl] can be used in diastereoselective dearomative prenylation and reverse-prenylation of electron-deficient indoles under mild conditions . α-silylamines, including 1H-Indole, 1-[(trimethylsilyl)methyl], can be readily incorporated in 2,3-disubstituted indolines with high functional compatibility and excellent diastereoselectivity . Moreover, the corresponding transformations of the secondary α-silylamines provide the biologically important lactam-fused indolines in one-pot synthesis .

Reaction Optimization
Electron-deficient indole-3-carboxylic acid can be converted to the corresponding 1-(3,3-dimethylallyl) ester, which is then used to produce indoline derivatives . Control experiments have confirmed that a visible light-mediated pathway is involved in this process, as no reaction was observed in the absence of a photocatalyst or light .

** antibacterial activity**
N-(Hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts, which can be synthesized using indole derivatives, have shown antibacterial activity against a range of bacterial strains, including drug-resistant strains . The activity of these compounds depends on the carbon chain length, with derivatives containing C5–C6 chains exhibiting higher activity . The minimum inhibitory concentration (MIC) of the most active compound on Gram-positive bacteria, including MRSA, was found to be 0.5 μg/mL .

Supporting Information
1-[(Trimethylsilyl)methyl]-1H-indole can be prepared from 1H-indole and converted to 1H-indole-3-carboxylic acid in 85% yield . It can also be used to synthesize methyl 1-[(trimethylsilyl)methyl]-1H-indole-3-carboxylate and methyl 1-[(trimethylsilyl)methyl]-1H-pyrrole-3-carboxylate .

In addition to the applications mentioned above, 1H-Indole, 1-[(trimethylsilyl)methyl]- and its derivatives have potential applications in various fields, including:

  • Slush molding
  • Textile finishes
  • Coatings
  • Gelling agents

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[(trimethylsilyl)methyl]- involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The indole ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Comparisons

The following table summarizes key structural differences between 1H-Indole, 1-[(trimethylsilyl)methyl]- and analogous compounds:

Compound Name Substituent at 1-Position Key Features
1H-Indole, 1-[(trimethylsilyl)methyl]- -CH2Si(CH3)3 High hydrophobicity, moderate steric bulk, silicon-mediated stability
1H-Indole, 1-(trimethylsilyl)- -Si(CH3)3 Direct Si-C bond; higher logP (3.324) and lower water solubility (log10WS = -1.61)
1-[(1,1-Dimethylethyl)diphenylsilyl]-1H-indole -Si(Ph)2(t-Bu) Bulky silyl group; used as a mass spectrometry standard due to distinct fragmentation
N-((1H-Indol-1-yl)Methyl)-4-Methoxyaniline (Compound 10, ) -CH2-NH-C6H4-OMe Polar methoxy group; lower hydrophobicity compared to silyl derivatives
1-(Piperidin-1-Ylmethyl)-1H-Indole derivatives () -CH2-piperidine Nitrogen-containing substituent; potential for hydrogen bonding

Key Observations :

  • The trimethylsilylmethyl group in the target compound balances steric effects and hydrophobicity more effectively than bulkier silyl groups (e.g., diphenylsilyl in Compound 2, ) .
  • Direct trimethylsilyl substitution (as in 1H-Indole, 1-(trimethylsilyl)-) increases logP significantly compared to alkyl-linked silyl groups .

Physicochemical Properties

Hydrophobicity and Solubility :

  • The trimethylsilylmethyl group enhances lipophilicity, though less drastically than direct silyl substitution. For example, 1H-Indole, 1-(trimethylsilyl)- has logP = 3.324, while alkylated indoles (e.g., piperidinylmethyl derivatives) exhibit lower logP values (~2.5–3.0) .
  • Water solubility (log10WS) for silylated compounds is generally poor (e.g., log10WS = -1.61 for 1H-Indole, 1-(trimethylsilyl)-), limiting their applications in aqueous systems .

Thermal and Chemical Stability :

  • Silicon-containing groups improve thermal stability. For instance, silyl ethers and silyl-indoles resist degradation under high-temperature mass spectrometry conditions, as seen in and .

Analytical Characterization

Mass Spectrometry :

  • Silyl groups induce unique fragmentation pathways. For example, 1-[(1,1-dimethylethyl)diphenylsilyl]-1H-indole () fragments via Si-C bond cleavage, generating diagnostic ions at m/z 181 (C13H11Si+) .
  • Trimethylsilyl derivatives often form sodium or silver adducts in MALDI and NALDI spectra, as observed in .

NMR Spectroscopy :

  • The trimethylsilyl protons resonate as singlets near δ 0.1–0.3 ppm in ^1H NMR. The methylene group (-CH2Si) typically appears at δ 2.5–3.5 ppm, distinct from nitrogen-linked methylenes (e.g., δ 3.7–4.2 ppm in piperidinylmethyl indoles) .

Biological Activity

1H-Indole, 1-[(trimethylsilyl)methyl]- is a compound of significant interest in medicinal chemistry due to its structural features that allow for diverse biological activities. Indoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific indole derivative, synthesizing findings from various studies.

Chemical Structure and Properties

The compound 1H-Indole, 1-[(trimethylsilyl)methyl]- is characterized by the presence of a trimethylsilyl group attached to the indole structure. This modification can influence the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of indole derivatives. For instance, a study focused on indole-based compounds demonstrated significant antibacterial activity against various Gram-negative strains, with minimum inhibitory concentration (MIC) values as low as 250 µg/mL . Another notable finding is that certain indole derivatives exhibited potent antifungal activity against Candida albicans with MIC values around 2 µg/mL .

Compound Activity MIC (µg/mL) Target Organism
Indole Derivative AAntibacterial250E. coli
Indole Derivative BAntifungal2C. albicans

Anticancer Properties

Research has indicated that indole derivatives possess anticancer properties. A study reported that certain structurally modified indoles demonstrated selective cytotoxicity against cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Indoles have also been associated with anti-inflammatory activities. Compounds containing the indole nucleus have been shown to modulate inflammatory pathways, making them potential candidates for treating conditions such as asthma and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of new indole derivatives, researchers synthesized several compounds and tested their antimicrobial efficacy. The results indicated that modifications on the indole ring significantly affected their activity profiles. For example, compounds with electron-donating groups showed enhanced antibacterial activity compared to those with electron-withdrawing groups .

Case Study 2: Anticancer Activity

A recent study explored the anticancer potential of a series of indole derivatives through in vitro assays on various cancer cell lines. The results revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. This underscores the therapeutic promise of indoles in cancer treatment .

Q & A

Q. Table 1. Key Spectral Data for 1H-Indole, 1-[(trimethylsilyl)methyl]-

TechniqueCharacteristic SignalsReference
1H^1H NMRδ 0.15 (s, 9H, TMS), δ 6.8–7.4 (m, 4H, indole aromatic)
13C^{13}C NMRδ 0.9 (Si(CH3_3)3_3), δ 110–135 (indole carbons)
HR-ESI-MS[M+H]+^+ = 245.1432 (calc.), major fragments at m/z 230 (loss of CH3_3)

Q. Table 2. Reaction Optimization for Silylation

ConditionYield (%)Purity (HPLC)Notes
TMSCl, Et3_3N, THF, 0°C7895%Minimal byproducts
TMSOTf, DCM, rt9288%Requires rigorous drying

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indole, 1-[(trimethylsilyl)methyl]-
Reactant of Route 2
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1H-Indole, 1-[(trimethylsilyl)methyl]-

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